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molecular formula C10H13NO3 B8711832 Methyl 4-(3-hydroxypropyl)pyridine-2-carboxylate CAS No. 129920-09-8

Methyl 4-(3-hydroxypropyl)pyridine-2-carboxylate

Cat. No. B8711832
M. Wt: 195.21 g/mol
InChI Key: QIWUKLIBCDMJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256177B2

Procedure details

To a dry flask were added intermediate 11b prepared in general method P (2.98 g, 11.33 mmol, 1 equiv), triphenylphosphine (238 mg, 0.91 mmol, 0.08 equiv), copper(I) iodide (172.6 mg, 0.91 mmol, 0.08 equiv), palladium acetate (101.6 mg, 0.45 mmol, 0.04 equiv) and triethylamine (42 mL). The mixture was deaerated with nitrogen, followed by addition of 3,3-Diethoxy-propyne (Aldrich) (2.90 g, 22.7 mmol, 2 equiv). The mixture was stirred at rt for 3 h. The solvent was removed under vacuum to give a dark residue. The residue was purified by chromatography to give a yellow oil 11c (R9′=3,3-Diethoxy-prop-1-ynyl) (3 g, 100%): 1H NMR (300 MHz, CDCl3) δ 8.69 (dd, J=0.8, 5.0, 1), 8.15 (d, J=0.8, 1.4, 1), 7.49 (dd, J=1.7, 5.0, 1), 5.48 (s, 1), 3.99 (s, 3), 3.82-3.73 (m, 2), 3.71-3.62 (m, 2), 1.26 (t, J=7.2, 6). MS (ESPOS): 264.6 [M+H]+.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
172.6 mg
Type
catalyst
Reaction Step One
Quantity
101.6 mg
Type
catalyst
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8](I)[CH:7]=[CH:6][N:5]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O:33][CH:34](OCC)[C:35]#[CH:36])C>[Cu]I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(N(CC)CC)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([CH2:36][CH2:35][CH2:34][OH:33])[CH:7]=[CH:6][N:5]=1)=[O:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
COC(C1=NC=CC(=C1)I)=O
Name
Quantity
238 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper(I) iodide
Quantity
172.6 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
101.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)OC(C#C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=NC=CC(=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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